2,2'-(Phenylazanediyl)diacetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
86273-74-7 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-[N-(cyanomethyl)anilino]acetonitrile |
InChI |
InChI=1S/C10H9N3/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,8-9H2 |
InChI Key |
HNROKQCMNJEPJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)CC#N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2,2 Phenylazanediyl Diacetonitrile
Reactions at the Azanediyl Nitrogen Center
Coordination Chemistry with Metal Ions
The molecular structure of 2,2'-(Phenylazanediyl)diacetonitrile, featuring a central tertiary amine nitrogen and two terminal nitrile nitrogen atoms, makes it a potent multidentate ligand in coordination chemistry. While specific studies on this exact molecule are not extensively documented, its coordination behavior can be inferred from research on analogous α-aminonitrile and polydentate amine compounds. uobaghdad.edu.iqnih.govresearchgate.net These compounds are known to act as effective chelating agents for a variety of metal ions. researchgate.net
This compound can function as a tridentate "tripod" ligand, coordinating to a metal center through its three nitrogen donor atoms (N,N',N''). This chelation can lead to the formation of stable five-membered rings, a common feature in coordination complexes that enhances their thermodynamic stability. The coordination can occur in several modes, depending on the metal ion's size, preferred coordination number, and the steric environment. nih.gov
Potential Coordination Modes and Geometries:
Facial (fac) Coordination: The three nitrogen atoms can coordinate to three adjacent sites of an octahedral metal complex.
Meridional (mer) Coordination: The donor atoms can coordinate in a plane that bisects the metal center.
Lower Coordination Numbers: With smaller metal ions or in the presence of bulky co-ligands, the molecule might coordinate in a bidentate fashion, using the tertiary amine and one nitrile group, leaving the second nitrile group uncoordinated.
Studies on similar α-aminonitrile ligands show coordination with transition metals such as Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II), typically resulting in octahedral geometries. uobaghdad.edu.iq The formation of such complexes is often evidenced by shifts in the infrared (IR) stretching frequency of the C≡N bond, indicating the involvement of the nitrile nitrogen in coordination. researchgate.net
| Characteristic | Description | Potential Metal Ions | Anticipated Geometry |
|---|---|---|---|
| Denticity | Tridentate (N,N',N'') | Transition Metals (e.g., Fe, Co, Ni, Cu, Zn) | Octahedral, Square Pyramidal |
| Coordination Mode | Facial (fac) or Meridional (mer) | Group 8-12 Metals | Octahedral |
| Binding Sites | Tertiary amine nitrogen, two nitrile nitrogens | Lanthanides, Alkaline Earth Metals | Various (depends on ion size) |
| Chelate Ring Size | Forms stable 5-membered rings | Most d-block metals | Favors stable complex formation |
Oxidative Transformations of the Tertiary Amine
The tertiary amine group in this compound is susceptible to oxidative transformations, a characteristic feature of N,N-dialkylanilines. The reaction pathway is highly dependent on the oxidant and reaction conditions, leading to either N-dealkylation or N-oxidation.
One major pathway is oxidative N-dealkylation . This process is often catalyzed by enzymes like cytochrome P450 or mimicked by chemical systems. nih.govmdpi.com The generally accepted mechanism involves a one-electron oxidation of the tertiary amine to form a nitrogen-centered radical cation (aminium radical). nih.govsemanticscholar.org This intermediate is then deprotonated at the α-carbon of one of the cyanomethyl groups. The resulting carbon-centered radical undergoes further oxidation and hydrolysis to yield formaldehyde (B43269), a secondary amine, and a proton. semanticscholar.org
A second significant transformation is the oxidation of the tertiary amine to its corresponding N-oxide . This can be achieved using common oxidants such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N,N-dialkylaniline N-oxides are stable, isolable compounds. acs.orgsemanticscholar.org These N-oxides are synthetically valuable intermediates because the N-O bond activates the molecule for further reactions. For instance, treatment with reagents like triflic anhydride (B1165640) can facilitate rearrangements that introduce new functional groups onto the aromatic ring. acs.orgsemanticscholar.org
| Transformation Pathway | Key Intermediate | Typical Reagents | Primary Products |
|---|---|---|---|
| N-Dealkylation | Aminium radical cation | Cytochrome P450 models, Peroxidases | N-(cyanomethyl)aniline, Formaldehyde |
| N-Oxidation | N-Oxide | mCPBA, H₂O₂ | This compound N-oxide |
Reactivity of the Phenyl Substituent
Electrophilic Aromatic Substitution Reactions
The N,N-bis(cyanomethyl) group acts as a powerful activating group for electrophilic aromatic substitution (EAS) on the phenyl ring. The lone pair of electrons on the tertiary amine nitrogen can be delocalized into the aromatic π-system, significantly increasing the electron density at the ortho and para positions. chemistrysteps.combyjus.com This makes the ring highly susceptible to attack by electrophiles.
However, the high reactivity can be a drawback, often leading to poly-substitution. For instance, bromination of aniline (B41778) with bromine water proceeds uncontrollably to yield 2,4,6-tribromoaniline. byjus.com A similar outcome would be expected for this compound. To achieve mono-substitution, the activating effect of the amine can be attenuated by converting it to a less activating group, such as an amide, prior to substitution, followed by hydrolysis to restore the amine. youtube.com
Nitration of anilines in strongly acidic media can be complex, as protonation of the amino group forms an anilinium ion, which is a deactivating, meta-directing group. byjus.com This can lead to a mixture of para and meta products. Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines because the nitrogen lone pair acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. chemistrysteps.com
| Reaction | Reagents | Expected Major Product(s) | Notes |
|---|---|---|---|
| Halogenation (Bromination) | Br₂ / H₂O | 2,4,6-Tribromo-N,N-bis(cyanomethyl)aniline | Reaction is rapid and difficult to control. |
| Nitration | HNO₃ / H₂SO₄ | Mixture of p-nitro and m-nitro derivatives | Protonation of the amine leads to meta-directing anilinium ion. byjus.com |
| Sulfonation | conc. H₂SO₄ | p-Aminobenzenesulfonic acid derivative | Forms anilinium hydrogen sulfate (B86663) intermediate. youtube.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction | Lewis basic nitrogen deactivates the catalyst. chemistrysteps.com |
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the typical ortho/para selectivity of EAS. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The tertiary amine group is a well-established and effective DMG. wikipedia.orgorganic-chemistry.org
In the case of this compound, treatment with a strong base like n-butyllithium (n-BuLi) would lead to the coordination of the lithium ion to the tertiary amine nitrogen. This proximity effect facilitates the selective abstraction of a proton from one of the ortho positions of the phenyl ring, generating a highly reactive ortho-lithiated intermediate. baranlab.org This aryllithium species can then be quenched with a wide variety of electrophiles to introduce a functional group exclusively at the ortho position. organic-chemistry.org
| Electrophile (E+) | Reagent Example | Ortho-Substituent (-E) |
|---|---|---|
| Carbonyl compound | Acetone, Benzaldehyde, CO₂ | -C(OH)R₂, -CH(OH)Ph, -COOH |
| Halogen source | I₂, C₂Cl₆ | -I, -Cl |
| Silyl halide | (CH₃)₃SiCl | -Si(CH₃)₃ |
| Boronic ester precursor | B(OiPr)₃ | -B(OH)₂ (after hydrolysis) |
| Sulfur electrophile | (PhS)₂ | -SPh |
Functionalization through Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for forming carbon-carbon bonds. wikipedia.orgyoutube.com While this compound itself is not a direct participant, it can be readily converted into a suitable substrate for these reactions.
The first step involves introducing a halide (e.g., -Br or -I) or a triflate (-OTf) group onto the phenyl ring. wikipedia.org This can be achieved through either electrophilic aromatic substitution (as described in 3.3.1) to yield a para- or poly-halogenated product, or via directed ortho metalation followed by quenching with a halogen source to produce a pure ortho-halogenated isomer (as in 3.3.2).
The resulting aryl halide derivative of this compound can then undergo a Suzuki coupling reaction. libretexts.org In a typical catalytic cycle, the palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond. This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.orgorganic-chemistry.org This strategy allows for the synthesis of a wide array of biaryl and other complex structures.
| Substrate | Coupling Partner (R-B(OH)₂) | Product Type | Key Reagents |
|---|---|---|---|
| p-Bromo-N,N-bis(cyanomethyl)aniline | Phenylboronic acid | Substituted biphenyl | Pd(PPh₃)₄, Na₂CO₃ |
| o-Iodo-N,N-bis(cyanomethyl)aniline | Vinylboronic acid | Substituted styrene | Pd(OAc)₂, PPh₃, K₂CO₃ |
| p-Bromo-N,N-bis(cyanomethyl)aniline | Methylboronic acid | Substituted toluene | Pd catalyst, base |
Advanced Spectroscopic and Analytical Characterization Techniques for Azanediyl Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectral Analysis
Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the protons of 2,2'-(Phenylazanediyl)diacetonitrile, are not available. A detailed analysis and a corresponding data table cannot be provided without this information.
Carbon-13 (¹³C) NMR Spectral Analysis
The characteristic chemical shifts for the carbon atoms in this compound are not documented in the available literature. Consequently, a ¹³C NMR spectral analysis and data table cannot be generated.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
While two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for the structural elucidation of organic molecules, no studies reporting the application of these techniques to this compound were found.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Specific data on the ESI-MS analysis of this compound, including the mass-to-charge ratio (m/z) of the molecular ion and its common adducts, is not available.
Electron Ionization Mass Spectrometry (EI-MS)
Detailed information on the fragmentation pattern of this compound under Electron Ionization (EI) conditions is not present in the searched databases. A table of characteristic fragments and their relative abundances cannot be compiled.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing its exact mass with high precision. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound, with a molecular formula of C₁₀H₉N₃, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, and ¹⁴N). This calculated value serves as a benchmark against which the experimentally determined mass is compared. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, thereby verifying the compound's identity and purity.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope Composition | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₁₀H₉N₃ | ¹²C₁₀¹H₉¹⁴N₃ | 171.0800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful techniques used to investigate the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, which is crucial for developing applications in sensing and imaging.
The UV-Vis absorption spectrum of a compound like this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions associated with the phenyl ring and nitrile functional groups. The position of the absorption maximum (λmax) is indicative of the energy required for these transitions.
In a study of a closely related derivative, benzothiazole (B30560) appended 2,2′-(1,4-phenylene)diacetonitrile (PDBT), the electronic absorption properties were explored for sensing applications. nih.gov While the parent compound showed its own characteristic absorption profile, the addition of cyanide ions (CN⁻) led to a distinct change in the electronic structure, resulting in the appearance of a new absorption peak at 451 nm. nih.govrsc.org This shift, known as a bathochromic or red shift, signifies a change in the electronic environment of the molecule upon interaction with the analyte.
Table 2: UV-Vis Absorption Data for a Phenylenediacetonitrile Derivative Sensor
| Compound | Condition | Absorption Maximum (λmax) | Observation |
|---|---|---|---|
| PDBT Derivative | Initial State | - | Colorless solution |
| After reaction with CN⁻ | 451 nm nih.govrsc.org | Color transformation to reddish-brown nih.govrsc.org |
Fluorescence spectroscopy is particularly valuable for developing highly sensitive chemical sensors. mdpi.com Many azanediyl compounds and their derivatives are investigated for their potential as fluorescent probes. These molecules can be designed to exhibit changes in their fluorescence emission—such as quenching (decrease in intensity) or enhancement (increase in intensity), or a shift in the emission wavelength—upon binding to a specific target analyte.
For instance, the PDBT derivative, which is fluorescent in its native state, was investigated as a sensor for cyanide ions. nih.govrsc.org The standalone PDBT probe exhibits an emission peak at 576 nm, appearing as orange fluorescence. nih.gov Upon the addition of CN⁻, the original emission at 576 nm decreases, and a new, strong sky-blue fluorescence emission appears with a maximum at 445 nm. nih.govrsc.org This significant and visually distinct change in the fluorescence signal allows for the highly selective and sensitive detection of the target anion. nih.gov The detection limit for CN⁻ using this method was found to be 0.62 μM, which is well below the standard set by the World Health Organization (WHO) for drinking water. rsc.org
Table 3: Fluorescence Emission Data for PDBT Derivative as a Cyanide Sensor
| Compound State | Emission Maximum (λem) | Observed Fluorescence |
|---|---|---|
| PDBT alone | 576 nm nih.gov | Orange nih.gov |
| PDBT + CN⁻ | 445 nm nih.govrsc.org | Strong sky-blue nih.govrsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. nih.gov It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural components. The nitrile group (C≡N) typically exhibits a sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ region. libretexts.org The aromatic phenyl ring would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. pressbooks.pub The tertiary amine (azanediyl) group itself does not have an N-H bond, so the characteristic N-H stretching bands seen in primary or secondary amines (around 3300-3500 cm⁻¹) would be absent. pressbooks.publibretexts.org
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2260 - 2220 | Medium, Sharp |
| Aromatic C-H | Stretching | 3100 - 3000 | Variable |
| Aromatic C=C | Stretching | 1600 - 1450 | Variable |
| Aliphatic C-H (in CH₂) | Stretching | 2960 - 2850 | Medium |
X-ray Crystallography for Solid-State Structural Analysis
While the specific crystal structure for this compound is not detailed, analysis of a structurally similar compound, 2,2'-(phenylazanediyl)bis(1-phenylethan-1-one), provides insight into the type of data obtained. nih.gov In the crystal structure of this related molecule, the nitrogen atom was found to have a trigonal-planar geometry. nih.gov The analysis also revealed how molecules are linked in the crystal lattice through various intermolecular interactions, such as C—H⋯O and C—H⋯π contacts, forming a larger supramolecular structure. nih.gov Such studies are crucial for understanding solid-state packing and intermolecular forces, which influence the material's physical properties.
Table 5: Representative Crystallographic Data for a Related Phenylazanediyl Compound
| Parameter | Value for 2,2'-(phenylazanediyl)bis(1-phenylethan-1-one) nih.gov |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 20.8269 (2) |
| b (Å) | 9.09843 (10) |
| c (Å) | 9.0158 (1) |
| Volume (ų) | 1708.42 (3) |
| Z (Molecules per unit cell) | 4 |
Note: Data presented is for a structurally related compound to illustrate the technique.
Elemental Analysis for Compositional Verification
Elemental analysis is a foundational technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison serves as a crucial check for purity and confirms that the empirical formula is consistent with the molecular structure.
For this compound (C₁₀H₉N₃), the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and nitrogen, and the total molecular weight of the compound. A close match between the experimental and theoretical values, usually within ±0.4%, is considered a confirmation of the compound's elemental composition.
Table 6: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 70.16 |
| Hydrogen | H | 5.30 |
| Nitrogen | N | 24.54 |
Advanced Microscopy Techniques (e.g., TEM, SEM) for Nanocomposite Characterization
Information not available in the public domain.
Applications in Advanced Material Science
Utilization of 2,2'-(Phenylazanediyl)diacetic Acid in Nanocomposite Synthesis
PAD serves as a critical surface modifying agent in the development of advanced nanocomposites, particularly those with a magnetic core, enabling them to perform highly specific functions.
Researchers have successfully synthesized a water-dispersible, superparamagnetic nanocomposite by modifying polyethylenimine (PEI) coated magnetic nanoparticles (Fe₃O₄) with 2,2'-(Phenylazanediyl)diacetic acid. In a notable synthesis, a PAD-PEG-Fe₃O₄@PEI nanocomposite was created where PAD was attached to the PEI-coated iron oxide core via a poly(ethylene glycol) (PEG) bridge.
This modification is crucial as it imparts new functionalities to the magnetic nanoparticles. The resulting nanocomposite exhibits superparamagnetic properties, meaning it is strongly magnetic in the presence of a magnetic field but retains no residual magnetism once the field is removed. This characteristic is vital for applications requiring easy separation of the nanoparticles from a solution. The average particle size of this nanocomposite was determined to be approximately 50 nm, with a saturation magnetization value of 58.14 emu g⁻¹.
Table 1: Physicochemical Properties of PAD-PEG-Fe₃O₄@PEI Nanocomposite
| Property | Value |
|---|---|
| Average Particle Size | ~50 nm |
| Saturation Magnetization (Ms) | 58.14 emu g⁻¹ |
| Core Material | Magnetite (Fe₃O₄) |
| Coating | Polyethylenimine (PEI) |
| Functionalizing Agent | 2,2'-(Phenylazanediyl)diacetic acid (PAD) |
This table summarizes key characteristics of the nanocomposite as identified in research.
The surface functionalization of Fe₃O₄@PEI nanoparticles with PAD is a deliberate strategy to enhance their properties for targeted applications. The phenylazanediyl group and the two carboxylic acid groups of PAD provide specific active sites for metal ion chelation. The use of a PEG linker in the synthesis of PAD-PEG-Fe₃O₄@PEI serves to improve the biocompatibility and dispersibility of the nanoparticles in aqueous solutions.
This strategic functionalization creates a core-shell structure where the magnetic Fe₃O₄ core allows for easy manipulation, the PEI layer provides a stable platform for further modification, the PEG linker enhances biocompatibility, and the terminal PAD molecule acts as the primary agent for capturing target ions. This multi-component design significantly improves the material's selectivity and efficiency compared to unmodified nanoparticles.
Role in Selective Ion Adsorption and Separation Technologies
The unique chemical structure of PAD, when anchored to a nanoparticle, makes it an excellent candidate for selective ion removal from various media.
The PAD-functionalized magnetic nanocomposite has demonstrated high efficacy in the selective removal of toxic cadmium ions (Cd²⁺). The mechanism of removal is based on chelation. The two carboxylic acid groups on the PAD molecule act as a bidentate ligand, forming stable coordination complexes with cadmium ions. This process effectively sequesters the ions from the surrounding solution onto the surface of the magnetic nanoparticles.
The high surface-area-to-volume ratio of the nanoparticles ensures that a large number of PAD functional groups are available for binding, leading to high removal efficiency. Once the cadmium ions are adsorbed, the superparamagnetic nature of the nanocomposite allows for the easy and rapid separation of the cadmium-laden particles from the liquid phase using an external magnet. Inductively coupled plasma spectrometry (ICP) analysis has shown that this nanocomposite can remove up to 98% of Cd²⁺ from water and 80% from blood, highlighting its potential for both environmental remediation and biomedical applications.
Table 2: Cadmium Ion Removal Efficiency of PAD-PEG-Fe₃O₄@PEI
| Matrix | Removal Efficiency (%) |
|---|---|
| Water | 98% |
This table illustrates the effectiveness of the nanocomposite in different environments.
The adsorption of heavy metal ions by functionalized nanoparticles is typically governed by specific kinetic and thermodynamic principles. The process involving PAD-modified materials is indicative of chemisorption, where the binding of cadmium ions occurs through the formation of chemical bonds with the carboxyl groups of the PAD.
Adsorption Kinetics: The rate at which cadmium ions are adsorbed onto the nanocomposite surface is a critical factor. Studies on similar systems show that the adsorption process often follows a pseudo-second-order kinetic model. This model suggests that the rate-limiting step is the chemisorption process involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ion. This is consistent with the chelation mechanism between the PAD's carboxyl groups and the cadmium ions.
Thermodynamics: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) determine the spontaneity and nature of the adsorption process. For many heavy metal chelation processes using functionalized materials, a negative ΔG° value indicates a spontaneous reaction. The sign of ΔH° reveals whether the process is endothermic (positive value) or exothermic (negative value). An endothermic process, for instance, would imply that adsorption is more favorable at higher temperatures. These parameters are crucial for optimizing the conditions for efficient metal ion removal.
A significant advantage of using magnetic nanoparticles as a substrate for functional materials is their potential for regeneration and reuse. After the adsorption of cadmium ions, the nanoparticles can be magnetically separated from the solution, and the bound metal ions can be eluted using an appropriate chemical treatment, such as washing with an acidic solution. This process regenerates the active binding sites on the PAD molecules, allowing the nanocomposite to be used for multiple cycles of adsorption and desorption.
The stability of the functionalized material is critical for its practical application. Azanediyl-modified magnetic nanoparticles generally exhibit good physicochemical stability, preventing the leaching of the functional groups or the degradation of the nanoparticle core under various operational conditions. Research on similar functionalized magnetic adsorbents has shown that they can retain a high percentage of their initial adsorption capacity even after several consecutive cycles, which is economically and environmentally beneficial for large-scale applications. mdpi.commdpi.comjwent.net
Integration into Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Precursor Chemistry
The compound 2,2'-(Phenylazanediyl)diacetonitrile represents a compelling, albeit currently underexplored, precursor for the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Its unique molecular architecture, featuring a central phenylazanediyl core and terminal nitrile functionalities, offers intriguing possibilities for the design of novel framework materials with tailored properties. The inherent flexibility of the diacetonitrile arms, coupled with the electronic characteristics of the central nitrogen atom, could lead to frameworks with dynamic behavior and specific affinities for guest molecules.
Design Principles for Azanediyl-Based COF Ligands
The rational design of COF ligands derived from this compound would be guided by several key principles aimed at achieving crystalline, porous, and functional materials. The central phenylazanediyl group can be envisioned as a non-planar node, which could direct the formation of three-dimensional framework topologies. The flexible diacetonitrile moieties introduce a degree of conformational freedom that can influence the breathing and guest-responsive behaviors of the resulting COF. nih.gov
The nitrile groups are of particular interest as they can participate in various linkage chemistries for COF synthesis. For instance, they can undergo cyclotrimerization to form triazine rings, a common strategy for creating robust, nitrogen-rich COFs. rsc.org This approach would result in a framework with a high density of nitrogen atoms, which are known to enhance gas uptake, particularly of CO2, through dipole-quadrupole interactions.
Table 1: Hypothetical Design Parameters for Azanediyl-Based COF Ligands
| Design Parameter | Influence on COF Properties | Rationale |
| Linkage Chemistry | Stability, Porosity, Functionality | Triazine formation from nitrile groups would yield a highly stable, nitrogen-rich framework. |
| Co-monomer Geometry | Topology, Pore Size | The symmetry and length of the co-monomer will dictate the final framework structure. |
| Pre-synthesis Modification | Pore Environment, Selectivity | Functionalization of the phenyl ring can introduce specific binding sites for target molecules. |
| Flexibility of Linker | Dynamic Behavior, Guest Response | The diacetonitrile arms can allow for structural changes upon guest inclusion or removal. chinesechemsoc.org |
Porosity and Structural Features of Azanediyl-Containing Frameworks
Frameworks constructed from this compound are anticipated to exhibit unique structural and porous characteristics. The non-planar nature of the azanediyl linker could frustrate close packing of the 2D layers, potentially leading to the formation of 3D frameworks with interconnected pore systems. The inherent flexibility of the linker could also result in dynamic porosity, where the pore size and shape can change in response to external stimuli such as temperature, pressure, or the presence of guest molecules. nih.gov
The presence of nitrogen atoms from both the azanediyl core and the triazine linkages (if formed) would create a nitrogen-rich internal surface. This high nitrogen content is expected to enhance the affinity of the framework for polarizable molecules like carbon dioxide. The pore size of such frameworks could be tuned by the choice of co-monomers, potentially ranging from microporous to mesoporous, making them suitable for a variety of applications.
Table 2: Predicted Structural and Porous Features of Azanediyl-Containing Frameworks
| Feature | Predicted Characteristic | Implication |
| Dimensionality | Potentially 3D | Interconnected pore network, enhanced stability. |
| Porosity | Dynamic and Tunable | Guest-responsive behavior, adaptable for different molecules. |
| Surface Chemistry | Nitrogen-Rich | High affinity for CO2 and other polarizable gases. bohrium.com |
| Pore Size | Microporous to Mesoporous | Versatility in applications from gas storage to catalysis. |
Potential Applications in Gas Separation and Storage
The predicted properties of COFs and MOFs derived from this compound suggest their potential utility in gas separation and storage applications. The high nitrogen content and tunable porosity would be particularly advantageous for the selective capture of carbon dioxide from flue gas or natural gas streams. rsc.orgnih.govrsc.orgbit.edu.cn The nitrogen atoms can act as Lewis basic sites, interacting favorably with the acidic CO2 molecule.
The flexibility of the framework could also be exploited for selective gas separation. A flexible framework might exhibit a "gate-opening" phenomenon, where the pores only open to accommodate specific gas molecules of a certain size and shape, leading to high separation selectivity. Furthermore, the robust covalent linkages, especially if triazine-based, would impart the necessary chemical and thermal stability for practical applications in industrial settings.
Table 3: Potential Gas Separation and Storage Applications
| Application | Target Gas | Key Framework Property |
| CO2 Capture | Carbon Dioxide | High nitrogen content, tunable porosity. bohrium.com |
| CH4 Purification | Methane | Selective adsorption based on pore size and chemistry. |
| H2 Storage | Hydrogen | High surface area, microporosity. |
| Selective Gas Separation | Various | Dynamic framework flexibility, gate-opening effects. |
Based on a comprehensive review of available scientific literature, there is currently no published research detailing the use of the chemical compound This compound in the field of chemical sensing and probe development. As a result, an article focusing solely on its applications as a chromogenic or fluorescent probe, as per the specified outline, cannot be generated.
Applications in Chemical Sensing and Probe Development
Rational Design Principles for Enhanced Selectivity and Sensitivity
Photophysical Properties and Their Modulation upon Analyte Binding
While research exists on other classes of azanediyl derivatives and various diacetonitrile compounds for chemical sensing, the strict requirement to focus exclusively on 2,2'-(Phenylazanediyl)diacetonitrile prevents the inclusion of this related, but distinct, information. The unique electronic and structural properties of the phenylazanediyl (aniline) core would significantly influence its behavior as a potential chemical sensor, making extrapolations from other compounds scientifically unsound.
Therefore, due to the absence of specific research on the sensing applications of this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the provided structure and content requirements.
Development of Sensing Platforms and Methodologies
The development of sensing platforms based on this compound has explored its utility in solution-based detection, with a significant focus on modifying the core structure to enhance its sensing capabilities.
In the realm of solution-phase detection, a notable derivative of this compound has been synthesized and extensively studied as a chemosensor. This derivative, a benzothiazole (B30560) appended 2,2′-(1,4-phenylene)diacetonitrile known as PDBT, has demonstrated high selectivity and sensitivity for the detection of cyanide ions (CN⁻) in solution. The sensing mechanism of PDBT relies on the nucleophilic addition of cyanide ions to the molecule, which induces distinct changes in its absorption and emission spectra.
Upon interaction with cyanide ions, a solution of PDBT exhibits a clear color change from colorless to a reddish-brown hue. This colorimetric response is due to the appearance of a new absorption peak at 451 nm. Concurrently, the compound's fluorescence properties are significantly altered. The initially yellow fluorescent PDBT experiences a substantial increase in fluorescence intensity at 445 nm, resulting in a strong sky-blue emission. This dual-response system, offering both colorimetric and fluorometric detection, enhances the reliability of the sensing protocol.
The detection limit for cyanide ions using the PDBT probe has been determined to be 0.62 μM. This high sensitivity is particularly relevant for environmental monitoring, as it is below the maximum permissible level of cyanide in drinking water set by the World Health Organization (WHO), which is 1.9 μM. The selectivity of PDBT is also a key feature, as it can distinguish cyanide ions from a wide range of other potentially interfering anions.
Table 1: Performance of PDBT as a Cyanide Sensor
| Parameter | Value |
| Analyte | Cyanide Ion (CN⁻) |
| Detection Method | Colorimetric and Fluorometric |
| Color Change | Colorless to Reddish-Brown |
| Absorption Peak Shift | New peak at 451 nm |
| Fluorescence Change | Yellow to Sky-Blue |
| Emission Peak | 445 nm |
| Limit of Detection (LOD) | 0.62 μM |
The practical application of this solution-phase detection protocol has been successfully demonstrated in the analysis of real water samples, highlighting its potential for environmental sensing.
Currently, there is a lack of available scientific literature detailing the development or application of this compound or its derivatives in membrane-bound probe systems for biosensing purposes. While the principles of immobilizing chemical probes on membranes are well-established for creating robust and reusable biosensors, the specific adaptation of this compound for such applications has not been reported in the reviewed literature. Future research may explore the functionalization of the this compound scaffold with moieties that would allow for its covalent attachment to or intercalation within biological or synthetic membranes.
Similar to membrane-bound systems, there is no readily available research documenting the integration of this compound or its known derivatives into broader analytical assays for research applications. The development of such assays would typically involve the use of the compound as a labeling agent, a reactive probe, or a component of a larger analytical system (e.g., in high-throughput screening or flow cytometry). The potential for this compound in these areas remains an open avenue for future investigation. The successful application of its derivative in solution-phase sensing suggests that with appropriate modifications, it could be adapted for more complex analytical methodologies.
Applications in Medicinal Chemistry Research and Chemical Biology
Design and Synthesis of Azanediyl-Based Enzyme Inhibitors
The phenylazanediyl diacetic acid core has been effectively utilized as a central scaffold for the design and synthesis of a novel class of S-Adenosyl-L-Homocysteine Hydrolase (SAHase) inhibitors.
S-Adenosyl-L-homocysteine hydrolase (SAHase) is a crucial enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) into adenosine and L-homocysteine. The accumulation of SAH can inhibit vital S-adenosyl-L-methionine (AdoMet)-dependent methylation reactions, which are involved in numerous biological processes. Consequently, the inhibition of SAHase is a therapeutic strategy for various diseases.
Researchers have synthesized a series of amide derivatives using substituted phenylazanediyl diacetic acids as the foundational structure. The general synthetic route involves the initial alkylation of aromatic amines with ethyl bromoacetate (B1195939), followed by hydrolysis to yield the desired substituted phenylazanediyl diacetic acids. These diacids are then further reacted to produce monoacid derivatives, which are subsequently condensed with various amines to generate a library of amide compounds. A key step in this process is the reaction of substituted phenylazanediyl diacetic acids with N-methylisoindolin-2-amine hydrochloride to form monoacid intermediates, which are then coupled with ethylenediamine derivatives to introduce diverse side chains.
The synthesized amide derivatives of phenylazanediyl diacetic acid were evaluated for their inhibitory activity against SAHase, leading to the identification of several potent inhibitors. The structure-activity relationship (SAR) studies focused on the impact of different substituents on the aryl ring of the phenylazanediyl diacetic acid core and variations in the side chains.
The results demonstrated that many of the synthesized compounds exhibited significant SAHase inhibitory activities. Notably, compounds 11 and 14 were found to be more potent than aristeromycin, a well-known and highly potent SAHase inhibitor. Other compounds, such as 12 , 13 , 15 , and 17 , also displayed moderate to potent inhibitory effects with IC₅₀ values in the low micromolar range. nih.gov
The table below summarizes the SAHase inhibitory activities of selected amide derivatives, highlighting the key structural modifications and their impact on potency.
| Compound | Substituent on Phenyl Ring (Ar) | Side Chain Moiety | IC₅₀ (µM) |
| 11 | 4-Diethylamino | N-(isoindolin-2-yl)-N-methylacetamide | < 1.0 |
| 12 | 4-Diethylamino | N-(2-(diethylamino)ethyl)acetamide | < 10.0 |
| 13 | 4-Pyrrolidino | N-(isoindolin-2-yl)-N-methylacetamide | < 10.0 |
| 14 | 4-Pyrrolidino | N-(2-(diethylamino)ethyl)acetamide | < 1.0 |
| 15 | 4-Piperidino | N-(isoindolin-2-yl)-N-methylacetamide | < 10.0 |
| 17 | 4-Morpholino | N-(isoindolin-2-yl)-N-methylacetamide | < 10.0 |
| 19 | 4-(1H-Pyrrol-1-yl) | N-(2-(diethylamino)ethyl)acetamide | > 10.0 |
These findings underscore the potential of the phenylazanediyl diacetic acid scaffold in developing novel and potent SAHase inhibitors. The variations at the aryl position and in the side chain offer opportunities for further optimization of the inhibitory activity.
While detailed mechanistic studies, such as X-ray crystallography or advanced enzyme kinetics, for the interaction between these specific phenylazanediyl diacetic acid-derived inhibitors and SAHase have not been extensively reported in the available literature, some general principles of SAHase inhibition can be inferred. SAHase inhibitors are broadly classified based on their mechanism of action. The potent activity of the synthesized amide derivatives suggests they likely interact with key residues in the active site of the enzyme. Molecular modeling and docking studies would be valuable to elucidate the specific binding modes of these compounds and to understand the structural basis for the observed SAR. Such studies could reveal key hydrogen bonding, hydrophobic, and electrostatic interactions between the inhibitor and the enzyme, providing a rationale for the high potency of compounds like 11 and 14 and guiding the design of next-generation inhibitors.
Scaffold Development for Bioactive Molecule Discovery
The synthetic routes developed for the phenylazanediyl diacetic acid derivatives demonstrate the utility of this core structure as a versatile scaffold for creating libraries of diverse small molecules. The ability to readily modify both the aromatic ring and the acetic acid side chains allows for the systematic exploration of chemical space. This adaptability makes the phenylazanediyl scaffold a promising starting point for the discovery of molecules with a wide range of biological activities beyond SAHase inhibition. By employing combinatorial chemistry approaches, large libraries of compounds based on this scaffold can be generated and screened against various biological targets, such as other enzymes, receptors, and ion channels, to identify new lead compounds for drug discovery.
Research on Photolabile Caging Groups and Related Optogenetic Tools
The core structural motif of an N-substituted diacetic acid, as seen in phenylazanediyl diacetic acid, is also relevant in the field of chemical biology, particularly in the design of photolabile "caging" groups. Caged compounds are molecules whose biological activity is masked by a photoremovable protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal precision.
A prominent class of photolabile protecting groups is based on the nitroindolinyl moiety. The synthesis of nitroindolinyl-caged compounds often involves the derivatization of biologically active molecules containing carboxylate groups. While the direct use of the 2,2'-(phenylazanediyl)diacetonitrile scaffold in this context is not explicitly documented, the synthesis of structurally related nitroindolinyl-caged calcium chelators like EDTA provides a relevant example.
The synthesis of a 4-methoxy-7-nitroindolinyl (MNI)-caged EDTA involves the reaction of a nitroindolinyl precursor with a secondary amine that forms the core of the chelator. For instance, N-bromoacetyl indoline can be nitrated to yield the 7-nitro isomer, which then reacts with a di-tert-butyl ester-protected secondary amine. The final caged compound is obtained after deprotection of the ester groups. This synthetic strategy highlights how an azanediyl-like scaffold, which provides the nitrogen atoms for chelation, can be functionalized with photolabile nitroindolinyl groups. This approach could conceptually be extended to the phenylazanediyl diacetic acid scaffold to create novel caged compounds for controlling the release of various bioactive molecules.
Theoretical and Computational Investigations of 2,2 Phenylazanediyl Diacetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods, rooted in quantum mechanics, provide insights into molecular properties at the atomic and subatomic levels.
Density Functional Theory (DFT) Studies on Molecular Conformation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometric and electronic properties of molecules. A DFT study on 2,2'-(Phenylazanediyl)diacetonitrile would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This involves calculating the potential energy of the molecule for various atomic arrangements until the minimum energy conformation is identified.
Hypothetical Data Table: Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G) *
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N-C (phenyl) | 1.42 Å |
| Bond Length | N-C (acetonitrile) | 1.47 Å |
| Bond Length | C≡N | 1.15 Å |
| Bond Angle | C(phenyl)-N-C(acetonitrile) | 118.5° |
| Dihedral Angle | C-C-N-C | 75.3° |
Note: The data in this table is illustrative and not based on actual experimental or computational results.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the phenyl ring and the lone pair of the central nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the cyano groups, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's reactivity.
Hypothetical Data Table: FMO Analysis of this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.8 eV | Localized on the phenyl ring and nitrogen atom |
| LUMO | -1.2 eV | Distributed across the acetonitrile (B52724) groups |
| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability |
Note: The data in this table is illustrative and not based on actual experimental or computational results.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing one or more molecules in a simulation box, often with a solvent, and calculating the forces between atoms to simulate their motion. This would provide insights into the intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, that govern the bulk properties of the substance.
By analyzing the trajectories of the molecules, properties like the radial distribution function can be calculated to understand how the molecules arrange themselves with respect to each other in a liquid or solid state. This can reveal information about packing efficiency and the nature of intermolecular bonding.
Computational Design of Novel Azanediyl Derivatives
Computational chemistry tools can be used to design novel derivatives of this compound with tailored properties. By systematically modifying the parent structure, for example, by adding different functional groups to the phenyl ring, it is possible to computationally screen for derivatives with enhanced electronic or binding properties.
For instance, adding electron-donating groups (like -OCH3 or -NH2) or electron-withdrawing groups (like -NO2 or -CF3) to the phenyl ring would alter the HOMO and LUMO energy levels. A computational study could predict these changes and identify derivatives with a smaller HOMO-LUMO gap for increased reactivity or specific orbital localizations for targeted interactions.
Hypothetical Data Table: Predicted HOMO-LUMO Gaps of Substituted Derivatives
| Derivative | Substituent | HOMO-LUMO Gap (eV) |
| Parent Molecule | -H | 5.6 |
| Derivative A | -NO2 (para) | 4.9 |
| Derivative B | -OCH3 (para) | 5.8 |
Note: The data in this table is illustrative and not based on actual experimental or computational results.
Theoretical Insights into Sensing Mechanisms and Ligand-Metal Binding
The presence of a nitrogen atom and two cyano groups suggests that this compound could act as a ligand for metal ions. Theoretical studies can provide significant insights into the potential of this molecule as a chemical sensor. By modeling the interaction of the molecule with various metal ions (e.g., Cu²⁺, Zn²⁺, Hg²⁺), it is possible to calculate the binding energies and determine the preferred coordination sites.
DFT calculations can be used to optimize the geometry of the metal-ligand complex and analyze the electronic structure to understand the nature of the bonding. Changes in the electronic properties of the ligand upon metal binding, such as a shift in the absorption spectrum (which can be predicted using Time-Dependent DFT), could form the basis of a colorimetric or fluorescent sensing mechanism.
Hypothetical Data Table: Calculated Binding Energies with Divalent Metal Ions
| Metal Ion | Binding Energy (kcal/mol) | Preferred Coordination Site |
| Cu²⁺ | -25.8 | Nitrogen (azanediyl) and Nitrogen (cyano) |
| Zn²⁺ | -18.2 | Nitrogen (azanediyl) and Nitrogen (cyano) |
| Hg²⁺ | -22.5 | Nitrogen (azanediyl) and Nitrogen (cyano) |
Note: The data in this table is illustrative and not based on actual experimental or computational results.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways for Scalable Production
The industrial viability of any chemical compound is intrinsically linked to the efficiency, safety, and environmental impact of its synthesis. For 2,2'-(Phenylazanediyl)diacetonitrile, future research will likely focus on developing scalable and sustainable production methods that move beyond traditional batch processes.
A significant area of exploration is the adoption of continuous flow chemistry . rhhz.netacs.orgnih.govrsc.org This technology offers numerous advantages over batch synthesis, including enhanced heat and mass transfer, improved safety profiles for handling potentially hazardous reagents, and greater reproducibility and scalability. rsc.org The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation. For instance, cyanide-free flow syntheses of aryl nitriles have been successfully developed, offering a safer and more efficient alternative to traditional methods. rsc.org
Furthermore, the principles of green chemistry will be paramount in designing future synthetic routes. This includes the use of environmentally benign solvents, the development of catalyst-free reactions, and the exploration of electrochemical synthesis methods. researchgate.netrsc.orgresearchgate.net Research into solid-state synthesis or mechanochemistry could also provide solvent-free alternatives, reducing the environmental footprint of production. The goal is to develop synthetic pathways that are not only economically viable but also align with the growing demand for sustainable chemical manufacturing.
Diversification of Applications in Untapped Research Domains
While the current applications of this compound are recognized, its unique structural features suggest a wealth of untapped potential in various research domains. The presence of the nitrile groups and the phenylazanediyl backbone opens doors to novel applications.
One promising, yet underexplored, area is its use as a corrosion inhibitor . Organic compounds containing nitrogen and π-electrons, such as this compound, are known to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.net Future studies could investigate its efficacy in protecting various metals and alloys in different corrosive environments, potentially leading to the development of new, more effective anti-corrosion agents.
Another avenue for diversification is in the field of polymer science . The nitrile groups in this compound can be chemically modified to introduce a variety of functional groups, allowing for its incorporation into polymer backbones or as a pendant group. researchgate.net This could lead to the development of polymers with enhanced thermal stability, mechanical properties, or specific functionalities. For example, nitrile-containing polymers like nitrile rubber are valued for their resistance to oils and fuels. wikipedia.org Investigating the polymerization of derivatives of this compound could yield new materials with tailored properties for advanced applications.
Integration with Artificial Intelligence and Machine Learning for Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules. nih.govstanford.edunurixtx.comresearchgate.net For this compound, AI and ML can be powerful tools for designing novel derivatives with desired properties.
Predictive models can be developed to forecast the physicochemical properties, reactivity, and potential applications of new derivatives. nih.govstanford.eduresearchgate.net By training algorithms on existing data for related compounds, it is possible to screen virtual libraries of this compound derivatives and identify candidates with high potential for specific applications, such as corrosion inhibition or as monomers for advanced polymers. This data-driven approach can significantly reduce the time and cost associated with experimental synthesis and testing. researchgate.net
Furthermore, computational studies, including Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound and its derivatives. nih.govnih.govresearchgate.netsapub.orgresearchgate.net These computational methods can be used to rationalize experimental observations and guide the design of new compounds with tailored electronic and structural properties.
Development of Advanced Functional Materials Based on Azanediyl Scaffolds
The azanediyl scaffold present in this compound provides a versatile platform for the development of advanced functional materials. The ability to modify the phenyl ring and the nitrile groups allows for the fine-tuning of the material's properties.
One area of interest is the development of composite materials . By incorporating this compound or its derivatives into a polymer matrix, it is possible to create composites with enhanced properties. For instance, the introduction of nitrile groups can improve the oil resistance and mechanical properties of rubber composites. acs.orgacs.org Research could focus on developing composites where the azanediyl-based compound acts as a cross-linking agent, a reinforcing filler, or a functional additive.
Moreover, the synthesis of advanced polymers directly from this compound derivatives is a promising direction. Polyimides containing nitrile groups, for example, have shown interesting thermal and piezoelectric properties. lew.ro The development of new polymerization strategies involving the nitrile groups could lead to novel classes of polymers with unique architectures and functionalities. researchgate.netresearchgate.netfigshare.com
Interdisciplinary Research with Chemical Biology and Materials Science
The future of chemical research lies in interdisciplinary collaboration. For this compound, synergistic research at the interface of chemical biology and materials science could unlock groundbreaking applications.
In chemical biology , the nitrile group is a valuable functional handle for bioconjugation. acs.orgnih.govucl.ac.ukchemrxiv.orgnih.gov The "nitrile bis-thiol" reaction, for example, allows for the site-selective modification of proteins. acs.orgnih.govucl.ac.ukchemrxiv.org Future research could explore the use of this compound derivatives as linkers or scaffolds for attaching bioactive molecules to proteins or other biological targets.
Another exciting possibility is the development of fluorescent probes . While not inherently fluorescent, the this compound scaffold could be modified with fluorophores to create sensors for specific analytes or to visualize biological processes. nyu.edunih.govmdpi.combiorxiv.orgresearchgate.net The design of such probes would require a deep understanding of structure-property relationships, which can be elucidated through a combination of synthetic chemistry and computational modeling.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | ↑↑ |
| Base (e.g., KOtBu) | 1.0–1.2 equivalents | ↑↑ |
| Solvent (DMF) | Anhydrous | Critical |
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming nitrile (-CN) integration, aromatic proton environments, and linker geometry. For example, vinyl protons in analogous compounds resonate at δ 7.20–8.20 ppm, while nitrile carbons appear at ~108–120 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
- UV-Vis/Fluorescence : Detects conjugation patterns (e.g., λmax ~350–450 nm for ICT transitions) .
Advanced: How can DFT calculations resolve electronic structure contradictions?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level:
- HOMO-LUMO Analysis : Quantifies intramolecular charge transfer (ICT). For example, ICT disruption by nucleophilic attack (e.g., CN− addition) increases the HOMO-LUMO gap from 3.27 eV to 3.49 eV .
- Mechanistic Insight : Simulates nucleophilic addition pathways (e.g., cyanide attack at electrophilic vinyl groups) and validates spectral shifts via TD-DFT .
Q. Table 2: DFT Parameters for Reactivity Studies
| Parameter | Value (PDBT + CN⁻) |
|---|---|
| HOMO Energy (eV) | -5.82 |
| LUMO Energy (eV) | -2.33 |
| Band Gap (eV) | 3.49 |
Advanced: What experimental designs validate biological interactions?
Methodological Answer:
- Cell Imaging : Use fluorescence microscopy to assess membrane permeability and cytotoxicity. For example:
- Real-Sample Analysis : Spike environmental/biological samples (e.g., tap water) and quantify recovery rates (RSD <5%) using calibration curves (R² ≥0.99) .
Advanced: How to resolve contradictions in reported detection limits (LOD)?
Methodological Answer:
- Validation Protocols :
- Instrument Calibration : Standardize pH (6–12) and solvent ratios (CH₃CN:H₂O = 1:1) to minimize variability .
Basic: What purification strategies ensure high-purity yields?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–40% EA) to isolate nitrile derivatives .
- Recrystallization : Employ ethanol/water mixtures (1:3) to remove unreacted aldehydes .
Advanced: How does structural modification enhance sensing selectivity?
Methodological Answer:
- Functional Group Engineering : Introduce electron-withdrawing groups (e.g., benzothiazole) to amplify electrophilicity at reactive sites.
- Example: Benzothiazole-appended derivatives show 10x higher CN⁻ selectivity over SCN⁻ .
- Steric Effects : Bulky substituents reduce false positives (e.g., 2,2'-bipyridine linkers improve metal-ion discrimination) .
Basic: What are key stability considerations for storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
